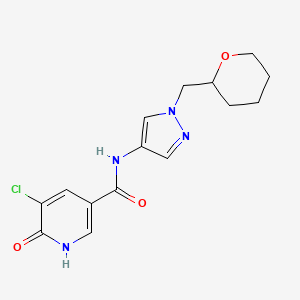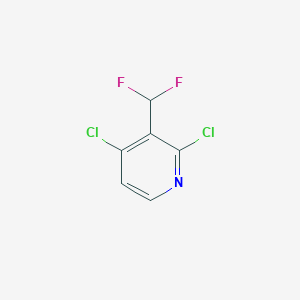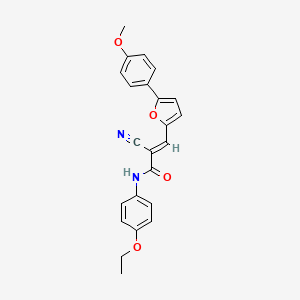
(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a chemical entity that appears to be related to a class of compounds that involve chlorophenyl groups and heterocyclic structures. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer some aspects of its chemistry. For instance, the presence of a chlorophenyl group is a common feature in the compounds studied in both papers, which suggests that this moiety could contribute to the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves regiospecific reactions and can be confirmed by spectroscopic techniques and X-ray crystallography . Although the exact synthesis of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is not detailed, it is likely that similar methods could be employed. For example, the use of Grignard reagents is mentioned in the synthesis of a bis(3-chlorophenyl) compound, which could be a relevant technique for introducing the chlorophenyl group into the target molecule .
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl groups can be complex, with potential for multiple isomers. X-ray diffraction crystallography is a definitive method for determining the structure of such compounds, as evidenced by the studies of related molecules . The molecular conformation and packing are influenced by various intermolecular interactions, which would also be expected to play a role in the structure of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl-containing compounds can be influenced by the presence of other functional groups. For instance, the propionic acid group in one of the studied compounds forms hydrogen-bonded dimers, which is a typical behavior for carboxylic acids in the solid state . Similarly, the methanol group in another compound participates in intermolecular hydrogen bonding . These observations suggest that the functional groups in (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone would also influence its reactivity, particularly in terms of hydrogen bonding and interactions with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are often characterized by their crystalline nature and the types of intermolecular interactions they can form. For example, weak C-H...A interactions are noted in the crystal packing of one of the compounds, despite the absence of classical hydrogen-bonding functional groups . The density and molecular weight of such compounds can be determined through crystallographic analysis, as shown for a bis(3-chlorophenyl) compound . These properties would be relevant for the analysis of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone as well, affecting its solubility, melting point, and other physical characteristics.
科学的研究の応用
Spectroscopic Investigation and Molecular Orbital Calculation
A study by Arasu et al. (2019) focused on a novel piperidine derivative compound, closely related to the queried chemical structure. Through Density Functional Theory (DFT), they computed geometrical parameters, FT-IR, Raman, 13C, and 1H NMR to confirm the molecule's structure. They also explored molecular orbital calculations, including HOMO-LUMO energy gap, Mulliken population analysis, and MEP, to understand the chemical reactivity, static charge distribution, and reactive sites. This research contributes to understanding the chemical properties and potential applications of similar compounds (Arasu et al., 2019).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized a series of compounds, including those structurally similar to the queried molecule, for in vitro evaluation of antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity. This study highlights the potential of such compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Study
Katariya, Vennapu, and Shah (2021) conducted a molecular docking study on novel biologically potent heterocyclic compounds, examining their anticancer and antimicrobial activities. Their findings indicate that some compounds exhibited significant potency, providing insights into the potential use of these compounds to overcome resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Application in Sensing Technologies
Research by Guo et al. (2014) on polythiophene-based conjugated polymers for sensing Hg2+ and Cu2+ in aqueous solutions highlights another application area. These polymers demonstrated high selectivity and sensitivity, showing the versatility of related compounds in developing environmental monitoring technologies (Guo et al., 2014).
特性
IUPAC Name |
(3-chlorophenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS/c1-17(2)10-14-11-20-8-4-7-18(14)15(19)12-5-3-6-13(16)9-12/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIUTYPTBAOLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)






![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)
![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)
![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)
